![molecular formula C10H14N2O2 B069806 Loline, 5,6-dehydro-N-acetyl- CAS No. 194205-01-1](/img/structure/B69806.png)
Loline, 5,6-dehydro-N-acetyl-
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Overview
Description
Synthesis Analysis
- Synthesis Techniques : The synthesis of acetylnorloline, a key member of this alkaloid family, employs a stereoselective tethered aminohydroxylation of a homoallylic carbamate (Hovey et al., 2011). Additionally, the asymmetric total synthesis of (+)-N-acetyl norloline has been achieved in 12 steps from commercially available (R)-glyceraldehyde acetonide (Ye et al., 2016).
Molecular Structure Analysis
- Structure Characterization : The molecular structure of loline alkaloids, such as N-acetylnorloline, is characterized by an ether bridge between two carbons and an amino group. This unique feature is an uncommon bridge in biogenic compounds (Petroski et al., 1990).
Chemical Reactions and Properties
- Chemical Behavior : Loline alkaloids undergo various chemical reactions during their biosynthesis, such as hydroxylation and oxacyclization, which are crucial for their structural formation (Pan et al., 2018).
Physical Properties Analysis
- Physical Characteristics : The physical properties of loline alkaloids have been less discussed in the literature. However, their strained ether bridge and pyrrolizidine rings are notable physical features influencing their reactivity and stability.
Chemical Properties Analysis
- Reactivity and Stability : Loline alkaloids show varied reactivity, primarily influenced by their unique structural elements. The ether bridge and pyrrolizidine rings contribute to their chemical stability and reactivity (Blankenship et al., 2001).
Scientific Research Applications
Importance in Plant Biology
One area of significant interest is the study of organic compounds like glycine betaine and proline in improving plant abiotic stress resistance. These compounds are crucial for plant survival under environmental stresses such as drought, salinity, and extreme temperatures. Research by Ashraf and Foolad (2007) highlights the positive effects of these compounds on enzyme and membrane integrity and their roles in osmotic adjustment in stressed plants (Ashraf & Foolad, 2007).
Applications in Psychiatry
In psychiatry, compounds like N-acetylcysteine have shown promise in the treatment of disorders such as addiction, schizophrenia, and bipolar disorder. Dean, Giorlando, and Berk (2011) discuss how N-acetylcysteine may exert its benefits beyond being a precursor to the antioxidant glutathione, potentially modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).
Environmental Monitoring and Protection
The development of sensors for detecting environmental pollutants is another critical area of research. Periasamy, Umasankar, and Chen (2009) reviewed the use of nanomaterial-based acetylcholinesterase sensors for detecting organophosphorus pesticides, highlighting the potential of these sensors in environmental monitoring (Periasamy et al., 2009).
Mechanism of Action
Target of Action
It is known that this compound is a type of loline alkaloid , which are often associated with the defense mechanisms of certain plants .
Mode of Action
As a loline alkaloid, it may interact with biological targets to exert its effects
Biochemical Pathways
Given its classification as a loline alkaloid, it may be involved in certain defensive biochemical pathways in plants .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .
Result of Action
As a loline alkaloid, it may play a role in the defense mechanisms of certain plants .
Action Environment
As a natural product, its production and activity may be influenced by various environmental factors such as temperature, light, and the presence of other organisms .
properties
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPZYGWKYFABR-SGIHWFKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173044 |
Source
|
Record name | Loline, 5,6-dehydro-N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194205-01-1 |
Source
|
Record name | Loline, 5,6-dehydro-N-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loline, 5,6-dehydro-N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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